![molecular formula C14H13BrClNO B2862962 2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol CAS No. 1223881-68-2](/img/structure/B2862962.png)

2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

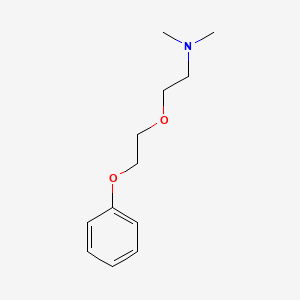

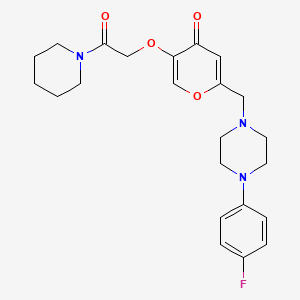

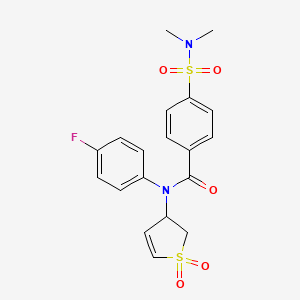

“2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol” is a biochemical compound with the molecular formula C14H13BrClNO and a molecular weight of 326.62 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H13BrClNO . This indicates that the compound contains 14 carbon atoms, 13 hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom .Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like this . These can include free radical bromination, nucleophilic substitution, and oxidation . The exact chemical reactions that “this compound” can undergo are not specified in the sources retrieved.Wissenschaftliche Forschungsanwendungen

Lipase and α-Glucosidase Inhibition

Compounds derived from similar structures have been investigated for their potential in inhibiting lipase and α-glucosidase enzymes. Such inhibitory activities are crucial in the development of treatments for obesity and diabetes due to their roles in fat digestion and glucose metabolism, respectively. For instance, novel heterocyclic compounds derived from related structures showed significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in medicinal chemistry for managing metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

Research into Schiff bases derived from amino and hydroxy-functionalized compounds, akin to 2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol, has demonstrated their effectiveness as corrosion inhibitors on stainless steel surfaces in acidic environments. These findings are significant for the protection of metal surfaces in industrial applications, indicating the potential of such compounds in materials science (Vikneshvaran & Velmathi, 2017).

Carbonic Anhydrase Inhibition

Another important application is in the development of novel inhibitors for carbonic anhydrase, an enzyme critical in various physiological processes including respiration and the regulation of pH in tissues. Bromophenols, including compounds structurally related to this compound, have shown effective inhibition of human cytosolic carbonic anhydrase II, offering potential therapeutic applications for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Environmental Applications

Compounds similar in structure to this compound have been explored for their roles in environmental applications, such as the activation of hydrogen peroxide for the bromination of organic substrates. This process is relevant in the synthesis of various organic compounds and could have implications in green chemistry and environmental remediation efforts (Goodman & Detty, 2004).

Eigenschaften

IUPAC Name |

2-[[(3-bromophenyl)methylamino]methyl]-4-chlorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMPIRAWMCSZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)